molecular formula C12H21Cl2N3O B6205886 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride CAS No. 2703779-47-7

4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

Cat. No. B6205886
CAS RN: 2703779-47-7
M. Wt: 294.2
InChI Key:
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Description

4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride, commonly referred to as 4-PPD, is a synthetic compound that has been used in a variety of scientific research applications. It has become a useful and important tool for scientists in the fields of biochemistry and physiology due to its unique properties, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

4-PPD has been used in a variety of scientific research applications, most notably in the fields of biochemistry and physiology. It has been used to study the effects of various compounds on cell signaling pathways, as well as to investigate the biochemical and physiological effects of drugs. Additionally, 4-PPD has been used to study the effects of various compounds on the immune system, as well as to study the effects of various hormones on the body.

Mechanism of Action

4-PPD acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting the action of COX, 4-PPD is able to reduce the production of these mediators, thus reducing inflammation and pain. Additionally, 4-PPD has been found to act as an agonist of the G-protein coupled receptor PPAR-γ, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PPD are largely dependent on its mechanism of action. Inhibition of COX can lead to a reduction in inflammation and pain, while activation of PPAR-γ can lead to an increase in glucose and lipid metabolism. Additionally, 4-PPD has been found to have anti-cancer effects, as well as to increase the production of antioxidants, which can help protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

4-PPD has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a relatively low cost compared to other compounds. Additionally, 4-PPD is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in lab experiments. For example, 4-PPD can be toxic in high concentrations, and it can be difficult to accurately measure its concentration in a solution. Additionally, 4-PPD can interact with other compounds, which may affect the results of experiments.

Future Directions

The potential future directions for 4-PPD research are numerous. Further research could focus on its effects on other cell signaling pathways, as well as its effects on other physiological processes. Additionally, 4-PPD could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. Finally, further research could focus on the development of new synthesis methods as well as the development of new derivatives of 4-PPD with improved properties.

Synthesis Methods

The synthesis of 4-PPD involves the reaction of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl chloride with piperidine in the presence of a base, such as potassium carbonate. The reaction is typically conducted in an organic solvent, such as dichloromethane, and is usually heated to a temperature of around 70°C. The reaction is generally complete within two hours and yields 4-PPD as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride' involves the synthesis of the pyrano[4,3-c]pyrazole ring system followed by the coupling of the piperidine moiety to the pyrano[4,3-c]pyrazole ring system. The final step involves the formation of the dihydrochloride salt of the compound.", "Starting Materials": [ "2,4-dichloro-3-nitropyridine", "ethyl acetoacetate", "hydrazine hydrate", "methyl iodide", "piperidine", "sodium methoxide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dichloro-3-nitropyridin-5-yl)acetic acid by reacting 2,4-dichloro-3-nitropyridine with ethyl acetoacetate in the presence of sodium methoxide.", "Step 2: Reduction of 2-(2,4-dichloro-3-nitropyridin-5-yl)acetic acid with sodium borohydride to obtain 2-(2,4-dichloro-3-aminopyridin-5-yl)acetic acid.", "Step 3: Cyclization of 2-(2,4-dichloro-3-aminopyridin-5-yl)acetic acid with hydrazine hydrate to obtain 4-(2,4-dichloro-3-pyridinyl)-1H-pyrazole-3-carboxylic acid hydrazide.", "Step 4: Methylation of 4-(2,4-dichloro-3-pyridinyl)-1H-pyrazole-3-carboxylic acid hydrazide with methyl iodide to obtain 4-(2,4-dichloro-3-pyridinyl)-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide.", "Step 5: Cyclization of 4-(2,4-dichloro-3-pyridinyl)-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide with ethyl acetoacetate in the presence of sodium methoxide to obtain 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}but-3-en-2-one.", "Step 6: Reduction of 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}but-3-en-2-one with sodium borohydride to obtain 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}butan-3-ol.", "Step 7: Coupling of 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}butan-3-ol with piperidine in the presence of hydrochloric acid to obtain 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine.", "Step 8: Formation of the dihydrochloride salt of 4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine by reacting the compound with hydrochloric acid." ] }

CAS RN

2703779-47-7

Molecular Formula

C12H21Cl2N3O

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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